![molecular formula C10H5ClN2O2 B1418135 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 328277-09-4](/img/structure/B1418135.png)
8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Overview
Description
8-Chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, also known as 8-chloro-2-benzofurancarboxamide, is an organic compound with a molecular formula of C9H6ClN3O. It is a member of the benzofuran family of heterocyclic compounds, which are characterized by a fused six-membered ring system containing one oxygen and two nitrogen atoms. 8-Chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is an important intermediate in the synthesis of a variety of pharmaceuticals, including antifungal agents and antibacterial agents.
Scientific Research Applications
Anticancer Research
Compounds like benzofuro[3,2-d]pyrimidines have been synthesized and screened for their antitumor effects against various cancer cell lines such as HepG2 (liver cancer), Bel-7402 (liver cancer), and HeLa (cervical cancer) in vitro .
Material Science
A novel benzo[4,5]furo[3,2-d]pyrimidine-based host was synthesized for use in organic light-emitting diodes (OLEDs). The compound was designed to have high triplet energy, making it suitable for electron-transport and enhancing the efficiency of OLEDs .
Mechanism of Action
Target of Action
The primary target of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one is kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one interacts with its kinase targets by inhibiting their function . This compound addresses key pharmacophoric elements of the kinase ATP pocket . The inhibition of kinases can lead to the prevention of tumor proliferation and survival, making it an effective treatment for cancer .
Biochemical Pathways
The biochemical pathways affected by 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one are those involving kinases . Kinases play a crucial role in cellular processes, including cell proliferation and survival . By inhibiting kinases, this compound can disrupt these processes, particularly in the context of cancer where kinases have been found to be closely linked to tumor proliferation and survival .
Pharmacokinetics
The pharmacokinetics of 8-chloro1
Result of Action
The molecular and cellular effects of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one’s action are primarily related to its inhibition of kinases . This can lead to the disruption of cellular processes such as cell proliferation and survival, particularly in the context of cancer .
Action Environment
The action, efficacy, and stability of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one can be influenced by various environmental factors While specific details are not available in the literature, factors such as pH, temperature, and the presence of other molecules can potentially impact the compound’s action
properties
IUPAC Name |
8-chloro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O2/c11-5-1-2-7-6(3-5)8-9(15-7)10(14)13-4-12-8/h1-4H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZJDYVERIAXAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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